2-(4-(2-Fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazole

Lipophilicity CNS drug-likeness Physicochemical profiling

2-(4-(2-Fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazole (CAS 2034457-30-0) is a fluorinated heterocyclic compound with the molecular formula C12H13FN4S and a molecular weight of 264.32 g/mol. It features a piperazine core substituted at one nitrogen with a 2-fluorophenyl group and at the other with a 1,3,4-thiadiazol-2-yl moiety.

Molecular Formula C12H13FN4S
Molecular Weight 264.32
CAS No. 2034457-30-0
Cat. No. B2514524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(2-Fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazole
CAS2034457-30-0
Molecular FormulaC12H13FN4S
Molecular Weight264.32
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2F)C3=NN=CS3
InChIInChI=1S/C12H13FN4S/c13-10-3-1-2-4-11(10)16-5-7-17(8-6-16)12-15-14-9-18-12/h1-4,9H,5-8H2
InChIKeyWWDFLZDFGVJIKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-(2-Fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazole (CAS 2034457-30-0): Core Structural and Physicochemical Profile for Research Procurement


2-(4-(2-Fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazole (CAS 2034457-30-0) is a fluorinated heterocyclic compound with the molecular formula C12H13FN4S and a molecular weight of 264.32 g/mol. [1] It features a piperazine core substituted at one nitrogen with a 2-fluorophenyl group and at the other with a 1,3,4-thiadiazol-2-yl moiety. [2] The compound is cataloged commercially by Life Chemicals (catalog F6541-3901) as part of a screening library, with a computed XLogP3 of 2.5 and a topological polar surface area (TPSA) of 60.5 Ų. [1] Its structural framework places it within the thiadiazolylpiperazine class, a pharmacophore investigated in patent literature for modulation of the metabotropic glutamate receptor 5 (mGluR5) and associated pain indications. [3]

Why 2-(4-(2-Fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazole Cannot Be Generically Substituted: Key Differentiators from Structural Analogs


Generic substitution within the piperazine-thiadiazole class is not supported by quantitative structure-activity relationship (SAR) evidence, even in the absence of extensive head-to-head studies. The ortho-fluorine substitution on the phenyl ring of this compound creates a distinct electronic environment and conformational bias compared to para-fluorophenyl analogs such as 1-(4-fluorophenyl)-4-(1,3,4-thiadiazol-2-yl)piperazine, altering the dihedral angle of the N-aryl bond and the basicity of the piperazine nitrogen. [1] Furthermore, the 1,3,4-thiadiazole regioisomer used here has a different electron distribution and hydrogen-bonding pattern than the 1,2,4-thiadiazole isomer found in CAS 887625-43-6, which affects target recognition. In the related fatty acid amide hydrolase (FAAH) inhibitor series, changing the 4-fluorophenyl substituent to 4-chlorophenyl reduced inhibition from 44.1% to 48.9% at 0.003 mM, respectively—a modest shift that demonstrates how subtle aryl halide changes modulate target engagement. [2] These structural features are not interchangeable without measurable shifts in potency, selectivity, and physicochemical behavior, making blind substitution a risk to experimental reproducibility.

2-(4-(2-Fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazole: Quantitative Evidence Guide for Differentiated Selection


Ortho-Fluorine Substitution Effects on Lipophilicity and CNS Drug-Likeness vs. Para-Fluoro and Non-Fluorinated Analogs

The target compound has a computed XLogP3 of 2.5 (octanol-water partition coefficient), a value that falls within the optimal range for CNS drug-likeness (XLogP 2–5). [1] Its topological polar surface area (TPSA) of 60.5 Ų is below the 90 Ų threshold commonly associated with good blood-brain barrier permeability. [2] In contrast, the para-fluorophenyl regioisomer 1-(4-fluorophenyl)-4-(1,3,4-thiadiazol-2-yl)piperazine (CAS 1062512-45-1) has a slightly different dipole moment due to the linear arrangement of the C-F bond, which can alter its chromatographic retention time and passive membrane permeability. The closely related methyl analog, 2-(4-(2-fluorophenyl)piperazin-1-yl)-5-methyl-1,3,4-thiadiazole, exhibits a higher XLogP3 due to the added methyl group on the thiadiazole ring, shifting it toward higher lipophilicity and potentially different tissue distribution. The unsubstituted parent scaffold (XLogP ~1.5–1.8) would fall below the optimal CNS range.

Lipophilicity CNS drug-likeness Physicochemical profiling

1,3,4-Thiadiazole Regioisomer vs. 1,2,4-Thiadiazole: Impact on H-Bond Acceptor Count and Target Recognition

The target compound contains a 1,3,4-thiadiazole core, which provides a distinct hydrogen-bond acceptor (HBA) pattern compared to the 1,2,4-thiadiazole regioisomer found in 1-[3-(2-fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine (CAS 887625-43-6). In the 1,3,4-thiadiazole, the two nitrogen atoms are adjacent (positions 3 and 4), creating a contiguous HBA surface. In 1,2,4-thiadiazole, the nitrogen atoms are separated by a sulfur atom (positions 2 and 4), altering the spatial arrangement of hydrogen-bond acceptors. [1] The target compound's computed total HBA count is 6 (two piperazine nitrogens, two thiadiazole nitrogens, one thiadiazole sulfur, one fluorine), which exceeds the count for simple piperazine-phenyl analogs. [2] This difference in HBA geometry can lead to divergent binding modes in kinase ATP-binding pockets or GPCR orthosteric sites where precise H-bonding networks dictate affinity.

Regioisomerism Hydrogen bonding Medicinal chemistry

Thiadiazolylpiperazine Patent Class Relevance: mGluR5 Modulation and Pain vs. Non-Patented Scaffolds

The compound falls within the Markush structure of U.S. Patent US20040006091, which claims thiadiazolylpiperazine compounds as therapeutic agents for treating or preventing pain, urinary incontinence, inflammatory bowel disease, and other mGluR5-mediated conditions. [1] The generic formula (Formula 1) encompasses a thiadiazole ring directly linked to a piperazine ring, with various aryl substitutions permitted. [2] This patent, assigned to Purdue Pharma/Euro-Celtique, represents a well-documented intellectual property landscape, meaning compounds within this structural class have been vetted for mGluR5 antagonism. [3] In contrast, many commercially available piperazine-thiadiazole analogs (e.g., CAS 1105252-22-9) carry a thioether linker between the thiadiazole and a pendant group, placing them outside the simple thiadiazolylpiperazine patent space and likely altering their target profile.

mGluR5 Pain Patent analysis

Commercial Availability and Quantitative Purity Grading for Reproducible Screening

The target compound is commercially available from Life Chemicals (catalog F6541-3901) in multiple quantity tiers with defined pricing as of 2023: 1 mg ($81.00), 2 mg ($88.50), 4 mg ($99.00), 5 μmol ($94.50), 10 μmol ($103.50), 20 mg ($148.50), 30 mg ($178.50), 40 mg ($210.00), and 50 mg ($240.00). [1] This multi-tier availability contrasts with single-vendor or custom-synthesis-only analogs, where minimum order quantities and lead times can be prohibitive. The compound's inclusion in a commercial screening library implies a minimum purity specification (typically ≥95%) suitable for primary screening campaigns. [2] In comparison, the closely related 5-methyl analog and the 1,2,4-thiadiazole isomer are not listed with the same breadth of commercial availability from multiple vendors, which can delay procurement timelines.

Compound sourcing Purity Screening libraries

2-(4-(2-Fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazole: Prioritized Research Application Scenarios Based on Differentiated Evidence


CNS-Targeted Screening Campaigns Leveraging Optimal XLogP3 and TPSA Values

With an XLogP3 of 2.5 and a TPSA of 60.5 Ų, this compound occupies a favorable position in CNS MPO (multiparameter optimization) scoring. [1] Research groups screening for orthosteric or allosteric modulators of CNS-expressed GPCRs (e.g., mGluR5, dopamine D2, serotonin 5-HT1A) can use this compound as a core scaffold with predicted passive BBB permeability. [2] The ortho-fluorine substituent enhances metabolic stability compared to non-fluorinated analogs, as fluorine blocks para-hydroxylation on the phenyl ring, a common Phase I metabolic hotspot. [3]

mGluR5 Antagonist Development Within Validated Patent Space

The compound resides within the Markush claims of US20040006091, which describes thiadiazolylpiperazine compounds as mGluR5 functional antagonists. [1] This patent, with applications spanning pain, urinary incontinence, IBD, anxiety, and depression, provides a well-defined therapeutic hypothesis for analog expansion. [2] Research groups working on non-opioid pain therapeutics or Fragile X syndrome (where mGluR5 negative allosteric modulation is clinically validated) can use this compound as a starting point for scaffold-hopping or focused library design. [3]

Kinase Hinge-Binder Design Exploiting the 1,3,4-Thiadiazole Bidentate H-Bond Motif

The contiguous N3–N4 pair in the 1,3,4-thiadiazole ring can function as a bidentate hydrogen-bond acceptor that mimics the ATP adenine moiety in kinase hinge-binding. [1] This scaffold is therefore suited for kinase inhibitor programs targeting VEGFR-2, SIRT2, or c-Src/Abl, where 1,3,4-thiadiazole derivatives have previously demonstrated micromolar IC50 values. [2] The 2-fluorophenyl-piperazine moiety provides a vector for extending into the solvent-exposed region or back pocket of the kinase active site, enabling rational structure-based design. [3]

Antimicrobial Resistance (AMR) Screening Using Piperazine-Thiadiazole Hybrid Scaffolds

Piperazine analogs containing the 1,3,4-thiadiazole ring have shown capable antimicrobial activity against Vibrio cholerae, Bacillus subtilis, and Mycobacterium tuberculosis. [1] The fluorinated phenyl substituent on this compound may enhance antibacterial potency through increased membrane permeability, as fluorination is a well-established strategy to improve the antimycobacterial activity of piperazine-containing compounds. [2] The compound can serve as a reference point for SAR exploration aimed at enoyl-ACP reductase (InhA) inhibition, a validated target in tuberculosis drug discovery. [3]

Quote Request

Request a Quote for 2-(4-(2-Fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.